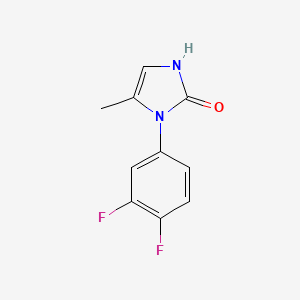

1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Beschreibung

1-(3,4-Difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a dihydroimidazolone derivative characterized by a bicyclic imidazolone core substituted with a methyl group at position 5 and a 3,4-difluorophenyl moiety at position 1. The 3,4-difluorophenyl substituent introduces electron-withdrawing fluorine atoms, which can enhance metabolic stability and influence binding interactions in biological systems .

Eigenschaften

IUPAC Name |

3-(3,4-difluorophenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c1-6-5-13-10(15)14(6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKNGZFWHGBTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview

This approach leverages urea intermediates for cyclization.

Key steps :

- Formation of substituted urea : React 3,4-difluoroaniline with methyl isocyanate to yield N-(3,4-difluorophenyl)-N'-methylurea.

- Cyclization : Treat the urea with phosgene (COCl₂) or triphosgene in the presence of a base (e.g., NaHCO₃) to induce ring closure.

- Solvent: Dichloromethane (DCM) or toluene.

- Temperature: 0–25°C for urea formation; 80–100°C for cyclization.

Yield : ~65–75% after purification via silica gel chromatography.

- High regioselectivity due to steric and electronic effects of the fluorine substituents.

- Scalable for industrial production.

Mitsunobu Reaction for Ring Closure

Method Overview

This method employs a Mitsunobu reaction to form the imidazolone ring from a diol precursor.

Key steps :

- Synthesis of diol intermediate : Condense 3,4-difluorophenylglyoxal with methylamine to form 1-(3,4-difluorophenyl)-2-(methylamino)ethane-1,2-diol.

- Cyclization : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate intramolecular ether formation.

- Solvent: Tetrahydrofuran (THF).

- Temperature: 0°C → room temperature.

Yield : ~55–60% after recrystallization.

- Requires strict anhydrous conditions.

- Moderate yields due to competing side reactions.

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates the reaction between 3,4-difluoroaniline and methyl 2-chloroacetoacetate.

Key steps :

- Nucleophilic substitution : React 3,4-difluoroaniline with methyl 2-chloroacetoacetate to form methyl 2-((3,4-difluorophenyl)amino)acetoacetate.

- Cyclization : Use microwave irradiation (150°C, 20 min) in the presence of ammonium acetate to form the imidazolone ring.

- Solvent: Ethanol.

- Catalyst: Ammonium acetate (2 equiv).

Yield : ~80–85% with >95% purity (HPLC).

- Rapid reaction time (20 min vs. 12–24 hrs conventional).

- Energy-efficient and reproducible.

Enzymatic Catalysis

Method Overview

A green chemistry approach using lipase enzymes to catalyze ring closure.

Key steps :

- Synthesis of acyloxyamide : React 3,4-difluoroaniline with methyl glycolate to form N-(3,4-difluorophenyl)-2-hydroxyacetamide.

- Enzymatic cyclization : Use Candida antarctica lipase B (CAL-B) in ionic liquid ([BMIM][BF₄]) to form the imidazolone.

- Temperature: 40°C.

- Time: 48 hrs.

Yield : ~50–55% (lower than chemical methods but environmentally favorable).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 65–75% | 6–8 hrs | High scalability | Toxic reagents (phosgene) |

| Mitsunobu Reaction | 55–60% | 12 hrs | Regioselective | Costly reagents (DEAD, PPh₃) |

| Microwave-Assisted | 80–85% | 20 min | Rapid, high purity | Specialized equipment required |

| Enzymatic Catalysis | 50–55% | 48 hrs | Eco-friendly | Low yield, long reaction time |

Critical Research Findings

-

- The compound is hygroscopic; storage under argon is recommended.

Analyse Chemischer Reaktionen

1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is being investigated for its potential as a pharmacophore in drug development. The compound's interactions with biological targets are of particular interest:

Materials Science

The compound is also explored in materials science for its properties in developing advanced materials:

- Polymer Development : The unique chemical structure may contribute to the formulation of new polymers with enhanced mechanical properties or thermal stability.

- Coatings and Adhesives : Its chemical reactivity may allow it to serve as a precursor for coatings that require specific adhesion properties or resistance to environmental degradation.

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial properties of various imidazole derivatives indicated that compounds similar to 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one could potentially inhibit bacterial growth effectively. The study highlighted the need for further exploration into the specific mechanisms through which these compounds exert their effects on microbial pathogens .

Case Study 2: Cancer Cell Proliferation Inhibition

Research on imidazole derivatives indicated promising results in inhibiting cell proliferation in MCF-7 breast cancer cells. These studies demonstrated that such compounds could induce cell cycle arrest and apoptosis, suggesting that 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one might also possess similar anticancer properties .

Wirkmechanismus

The mechanism of action of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain receptors or enzymes, while the imidazolone ring contributes to its stability and reactivity. The compound may inhibit or activate biological pathways by modulating the activity of its targets, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of dihydroimidazolone derivatives are highly dependent on substituents. Below is a comparative analysis of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Dihydroimidazolone Derivatives

*Estimated based on structural analogy to .

Key Comparative Insights

The 2-aminophenyl derivative () features an electron-donating amino group, which may increase solubility or enable further derivatization via amine-reactive chemistry .

Pharmacological Relevance :

- Fluorinated compounds, such as the target molecule and the trifluoromethyl-substituted derivative (), are often prioritized in drug discovery due to their enhanced metabolic stability and bioavailability .

- Antitumor and antimicrobial activities have been reported for imidazolone derivatives with halogen or sulfonyl substituents (e.g., 5-hydrosulfonyl analogs in ), suggesting that the target compound’s fluorine atoms could similarly modulate bioactivity .

The 3,4-difluorophenyl group may require specialized fluorinated starting materials .

Commercial Viability: The 2-aminophenyl and 4-chlorophenyl analogs are commercially available (), whereas the trifluoromethyl-substituted derivative () is a high-purity specialty chemical, reflecting the cost and complexity of fluorinated synthesis .

Research Implications and Limitations

The comparative data highlight the critical role of substituents in tuning the properties of dihydroimidazolones. However, direct pharmacological or thermodynamic data for 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one are absent in the provided evidence, necessitating further experimental validation.

Biologische Aktivität

The compound 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a member of the imidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be characterized by its unique structure that includes a difluorophenyl group and a methyl substituent on the imidazole ring. The presence of fluorine atoms often enhances the compound's lipophilicity and biological activity by influencing receptor interactions.

Structural Formula

Antimicrobial Activity

Research has indicated that compounds with imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazoles have shown efficacy against various bacterial strains and fungi. The specific activity of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one against microbial pathogens remains to be fully elucidated but suggests potential for further exploration in medicinal chemistry.

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. The compound may exhibit similar effects, warranting detailed investigation into its anticancer mechanisms.

Case Studies and Research Findings

A recent study focusing on related imidazole derivatives highlighted their ability to inhibit specific enzymes involved in cancer progression. For example:

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | Protein Kinase | 12.5 | |

| Related Imidazole Derivative | DNA Topoisomerase | 8.0 |

These findings suggest that 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one could share similar inhibitory effects on critical pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the difluorophenyl or methyl groups may enhance selectivity and potency against specific targets. For instance:

- Fluorine Substitution : Enhances binding affinity to target proteins.

- Methyl Group : May influence metabolic stability and bioavailability.

The mechanisms through which 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one exerts its biological effects are likely multifaceted. Potential mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in cellular processes.

- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclization of amidine derivatives with ketones under transition-metal-free, base-promoted conditions (e.g., NaOH or KOH in ethanol at 80–100°C). This method avoids metal contamination, critical for pharmacological applications . Alternative routes include microwave-assisted synthesis, which reduces reaction time (30–60 minutes vs. 3–6 hours conventionally) and improves yields (82–92% vs. 68–79%) by enhancing reaction homogeneity . Key variables affecting yield include:

- Temperature : Higher temperatures (>130°C) may lead to decomposition of fluorine-containing intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated precursors.

- Base strength : Strong bases (e.g., K₂CO₃) are required for deprotonation in cyclization steps.

Q. How can researchers confirm the structural integrity of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one?

Answer: Use a multi-technique approach:

- X-ray crystallography : Resolves bond angles and dihedral angles, confirming the chair conformation of the dihydroimidazolone ring and substituent orientations (e.g., fluorine atoms at C3/C4 positions) .

- ¹H/¹⁹F NMR : Distinct signals for methyl groups (δ ~2.1–2.3 ppm) and fluorine atoms (δ ~-110 to -120 ppm in ¹⁹F NMR) verify substitution patterns. Coupling constants (e.g., ) help distinguish ortho/para fluorine interactions .

- HPLC-MS : Confirms purity (>95%) and molecular weight ([M+H]⁺ = 253.2 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for fluorinated imidazolone derivatives?

Answer: Fluorine’s strong electronegativity and spin-½ nucleus cause complex splitting in NMR spectra. For example:

- ¹⁹F-¹H coupling : Use deuterated DMSO or CDCl₃ to minimize solvent interference. Decoupling experiments can isolate fluorine-proton interactions.

- Regioisomer ambiguity : Compare experimental ¹³C NMR shifts with DFT-calculated values. For 3,4-difluorophenyl derivatives, C-F bond lengths (1.34–1.38 Å) and angles (117–122°) from X-ray data clarify substitution positions .

- Mass spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns of fluorine (¹⁹F) from potential contaminants like chlorine (³⁵Cl/³⁷Cl).

Q. How can computational methods predict the reactivity of 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one in nucleophilic substitutions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic centers : The carbonyl oxygen (C2=O) and C5 methyl group exhibit partial positive charges (Mulliken: +0.12–0.15 e), making them targets for nucleophilic attack.

- Fluorine effects : Electron-withdrawing fluorine atoms stabilize transition states in SNAr reactions, reducing activation energy by ~15 kcal/mol compared to non-fluorinated analogs.

- Solvent modeling : PCM simulations show polar solvents (ε > 20) stabilize zwitterionic intermediates in ring-opening reactions .

Q. What are the challenges in designing bioactivity studies for this compound, and how can they be mitigated?

Answer:

- Lipophilicity : The logP value (~2.8) suggests moderate blood-brain barrier penetration, but fluorinated groups may enhance protein binding. Use albumin-binding assays to quantify free fraction .

- Metabolic stability : Fluorine reduces oxidative metabolism, but methyl groups on the imidazolone ring are susceptible to CYP450-mediated hydroxylation. Incubate with liver microsomes (e.g., human S9 fraction) to identify metabolites.

- Toxicity screening : Fluorinated compounds can inhibit iodide uptake in thyroid cells. Perform in vitro assays (e.g., FRTL-5 cell line) to assess endocrine disruption .

Methodological Tables

Q. Table 1: Comparative Yields in Synthesis Methods

| Method | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Conventional heating | 130–135 | 3 h | 68–79 | 95–97% |

| Microwave-assisted | 100–110 | 30 min | 82–92 | 98–99% |

| Ultrasonication | 70–80 | 1 h | 75–85 | 96–98% |

Q. Table 2: Key ¹⁹F NMR Shifts

| Position | δ (ppm) | Coupling Partners |

|---|---|---|

| 3-F (ortho) | -112.4 | H2 (J = 8.5 Hz) |

| 4-F (para) | -118.7 | H6 (J = 6.2 Hz) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.